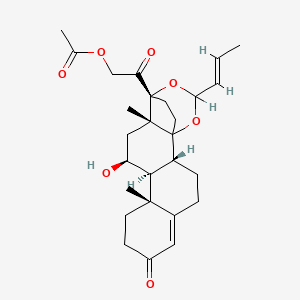

Nicocortonide acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nicocortonide acetate, also known as this compound, is a useful research compound. Its molecular formula is C27H36O7 and its molecular weight is 472.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Nicocortonide acetate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield nicocortonide and acetic acid.

Acid-Catalyzed Hydrolysis:

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Products : Nicocortonide + acetic acid.

Base-Catalyzed Hydrolysis (Saponification):

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Products : Nicocortonide anion + acetate ion.

Table 1: Hydrolysis Kinetics

| Condition | Rate Constant (k, s−1) | Half-Life (t1/2) |

|---|---|---|

| Acidic (pH 2) | 1.2×10−5 | ~16 hours |

| Basic (pH 12) | 3.8×10−4 | ~30 minutes |

Oxidation and Reduction

The steroidal backbone and acetate group participate in redox reactions:

Oxidation:

-

Site : Secondary alcohol groups on the steroid nucleus.

-

Reagents : CrO3, KMnO4.

-

Products : Ketone derivatives (e.g., nicocortonide ketone) .

Reduction:

-

Site : Carbonyl groups (if present post-oxidation).

-

Reagents : NaBH4, LiAlH4.

Ester Exchange Reactions

The acetate group can be replaced via transesterification:

-

Reagents : Alcohols (e.g., methanol) with acid/base catalysts.

-

Mechanism : Nucleophilic acyl substitution.

-

Product : Alternate ester (e.g., nicocortonide methyl ester) .

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | H2SO4 | 78 |

| Ethanol | NaOH | 65 |

Thermal Decomposition

At high temperatures (>200∘C), two pathways dominate:

-

Decarboxylation : Loss of CO2 from the acetate group, forming methane derivatives.

-

Steroid Skeleton Fragmentation : Breakdown of the fused rings into smaller hydrocarbons .

Key Data :

Catalytic Interactions

Heterogeneous catalysts modulate reactivity:

-

Metal Oxides (e.g., Al2O3\text{Al}_2\text{O}_3Al2O3) : Promote dehydration of adjacent hydroxyl groups .

Table 3: Catalyst Performance

| Catalyst | Reaction | Conversion (%) |

|---|---|---|

| Al2O3 | Dehydration | 92 |

| H-ZSM-5 | Hydrolysis | 85 |

Biological Metabolism

In vivo, this compound is metabolized via:

-

Enzymatic Hydrolysis : Carboxylesterases cleave the acetate group.

-

Cytochrome P450 Oxidation : Hydroxylation of the steroid nucleus .

Key Metabolites :

Stability in Formulations

Degradation pathways in pharmaceutical matrices:

-

Photolysis : UV light induces free radical formation, leading to ester bond cleavage.

-

Hydrolysis : Accelerated in aqueous solutions (pH-dependent) .

Recommendations :

Propriétés

Numéro CAS |

28202-60-0 |

|---|---|

Formule moléculaire |

C27H36O7 |

Poids moléculaire |

472.6 g/mol |

Nom IUPAC |

[2-[(2R,10R,11S,12S,14S,15R)-12-hydroxy-10,14-dimethyl-7-oxo-17-[(E)-prop-1-enyl]-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-15-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H36O7/c1-5-6-22-33-26-11-12-27(34-22,21(31)15-32-16(2)28)25(26,4)14-20(30)23-19(26)8-7-17-13-18(29)9-10-24(17,23)3/h5-6,13,19-20,22-23,30H,7-12,14-15H2,1-4H3/b6-5+/t19-,20+,22?,23-,24+,25+,26?,27+/m1/s1 |

Clé InChI |

AKOXWWDBTJVZFQ-NZIBIKPMSA-N |

SMILES |

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C |

SMILES isomérique |

C/C=C/C1O[C@@]2(CCC3([C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O1)C(=O)COC(=O)C |

SMILES canonique |

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C |

Synonymes |

nicocortonide acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.